(E)-7,8-Dihydroquinolin-5(6H)-one oxime
Description
(E)-7,8-Dihydroquinolin-5(6H)-one oxime is a heterocyclic compound featuring a bicyclic quinoline scaffold with an oxime functional group at the 5-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinoline derivatives, such as pleuromutilin antibiotics and nicotinic receptor ligands .
Key spectral characteristics include:
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(NE)-N-(7,8-dihydro-6H-quinolin-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H10N2O/c12-11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6,12H,1,4-5H2/b11-9+ |
InChI Key |
WIFANAAJMOTDRF-PKNBQFBNSA-N |
Isomeric SMILES |
C1CC2=C(C=CC=N2)/C(=N/O)/C1 |
Canonical SMILES |
C1CC2=C(C=CC=N2)C(=NO)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7,8-Dihydroquinolin-5(6H)-one oxime typically involves the reaction of 7,8-dihydroquinolin-5(6H)-one with hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the oxime. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours .
Industrial Production Methods
Industrial production methods for (E)-7,8-Dihydroquinolin-5(6H)-one oxime may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(E)-7,8-Dihydroquinolin-5(6H)-one oxime undergoes various chemical reactions, including:
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Hydrosilanes, such as phenylsilane, are commonly used in reduction reactions.
Catalysts: Tris(pentafluorophenyl)borane is a strong Lewis acid catalyst used in reductive rearrangement reactions.
Solvents: Common solvents include ethanol, methanol, and dimethylformamide (DMF).
Major Products Formed
Secondary Amines: Reduction of the oxime group can yield secondary amines.
Nitrilium Ions: In certain rearrangement reactions, oximes can form nitrilium ions, which can further react to form various products.
Scientific Research Applications
(E)-7,8-Dihydroquinolin-5(6H)-one oxime has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-7,8-Dihydroquinolin-5(6H)-one oxime involves its interaction with molecular targets through its oxime functional group. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In reduction reactions, the oxime group is converted to an amine, which can interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antibacterial Activity: Substituted Dihydroquinolinone Derivatives
The antibacterial potency of (E)-7,8-dihydroquinolin-5(6H)-one oxime analogs varies significantly with side-chain modifications. For example:
- Key Insight : The carbonitrile-substituted derivative (Compound 1) exhibits 16-fold higher activity than tiamulin, a clinical pleuromutilin antibiotic, while the biphenyl analog (Compound 2) is less potent. This highlights the critical role of electron-withdrawing groups (e.g., carbonitrile) in enhancing antibacterial activity .
Functional Group Variations: Oxime vs. Ketone
Replacing the oxime group with a ketone (e.g., 7,8-dihydroquinolin-5(6H)-one) reduces hydrogen-bonding capacity and alters bioactivity:
- Key Insight : The oxime derivative demonstrates superior antibacterial activity compared to the ketone analog, likely due to improved solubility and target interaction. However, the ketone form shows moderate nicotinic receptor binding, suggesting divergent therapeutic applications .
Structural Isomers: Isoquinolinone vs. Quinolinone
Comparison with the isoquinolinone isomer (7,8-dihydroisoquinolin-5(6H)-one oxime) reveals distinct physicochemical properties:
- Key Insight: The quinolinone oxime exhibits higher thermal stability and antibacterial efficacy compared to its isoquinolinone counterpart, emphasizing the importance of ring topology in bioactivity .
Substituent Effects: Halogenated Derivatives
Halogenation at the 2- or 4-position significantly alters activity:
| Compound | Substituent | MIC (µg/mL) vs. MRSA | Source |
|---|---|---|---|
| 2-Chloro-7,8-dihydroquinolin-5(6H)-one | Cl at C2 | 0.5–1.0 | |
| 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one | Cl at C2 and C4 | 0.25–0.5 |
- Key Insight : Dichlorination enhances antibacterial potency, likely due to increased lipophilicity and membrane penetration .
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